- Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study, Organic Process Research & Development, 2020, 24(7), 1281-1293
Cas no 90779-69-4 (Atosiban)
Atosiban è un peptide sintetico analogo dell'ossitocina, utilizzato come tocolitico per inibire le contrazioni uterine premature. Agisce come antagonista competitivo dei recettori dell'ossitocina e della vasopressina V1a, riducendo l'attività miometriale. La sua struttura modificata migliora la stabilità e l'affinità recettoriale rispetto all'ossitocina naturale.
Il principale vantaggio terapeutico risiede nella sua selettività uterina, con minimi effetti sistemici. Presenta un rapido inizio d'azione (entro 10 minuti) ed emivita breve (12 minuti), permettendo un controllo preciso del trattamento. Studi clinici dimostrano un profilo di sicurezza favorevole, con bassa incidenza di effetti avversi materni o fetali. La somministrazione avviene per via endovenosa, con un protocollo a dosaggio decrescente per ottimizzare l'efficacia.
Atosiban structure
Product Name:Atosiban
Numero CAS:90779-69-4
MF:C43H67N11O12S2
MW:994.188587427139
MDL:MFCD08692014
CID:61446
PubChem ID:165715671
Update Time:2026-03-26
Atosiban Proprietà chimiche e fisiche
Nomi e identificatori
-
- Atosiban
- 1-deamino-2d-tyr-(oet)-4-thr-8-orn-oxytocin
- oxytocin,1-(3-mercaptopropanoicacid)-2-(o-ethyl-d-tyrosine)-4-l-threonine-8-l
- rwj22164
- ATOSIBAN ACETATE
- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-thre onine-8-L-ornithineoxytocin
- [Mpr-D-Tyr(OEt)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2
- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S,7S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- 1-(3-Mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithineoxytocin
- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin
- 1-Deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-ornoxytocin
- RW22164
- Tractocile
- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S
- Antocin
- Rwj 22164
- dTVT
- 081D12SI0Z
- Atosibanum [INN-Latin]
- deTVT
- Atosibanum
- ORF 22164
- Antocin II
- Atosiban [USAN:INN:BAN]
- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-threonine-8-L-ornithineoxytocin
- C43H67N11O12S2
- 1-(3-Mercaptopropanoic acid)-2-(O-ethy
- 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)
- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine- (ZCI)
- Antocile
- CAP 449
- CAP 476
- CAP 581
- F 314
- RW 22164
- DTXSID90861122
- CAS_90779-69-4
- (2S)-N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- AKOS015895131
- MFCD00672436
- NCGC00387803-01
- BCP02053
- 1-[7-(2-Amino-2-oxoethyl)-13-(butan-2-yl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]prolylornithylglycinamide
- SY301205
- BDBM86209
- 90779-69-4
- CAP-476
- ATOSIBAN (MART.)
- d(D-Tyr(Et)2,Thr4,Orn8)vasotocin
- RW22164;RWJ22164
- C77085
- CAS-90779-69-4
- Atosibanum (INN-Latin)
- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin acetate salt
- DTXSID8048991
- GTPL2213
- d[D-Tyr(Et)2,Thr4]OVT
- F-314
- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-((1R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
- Tractocile (TN)
- ChEMBL_332615
- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
- tractocil
- ATOSIBAN [MI]
- Atosiban?
- CAP-440
- SCHEMBL34316
- Atosiban, >=98% (HPLC)
- HS-2003
- DTXCID4028917
- Tox21_113474
- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine-
- CCG-270604
- NCGC00165718-01
- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
- ORF22164
- CAP-449
- RW-22164
- AKOS015994643
- ATOSIBAN [USAN]
- oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
- oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
- NCGC00165718-02
- (Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
- d(D-Tyr(Et)2,Thr4)OVT
- (2S)-5-amino-2-{[(2S)-1-{[(4R,7S,10S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}pyrrolidin-2-yl]formamido}-N-(carbamoylmethyl)pentanamide
- EX-A7437A
- DA-59548
- VWXRQYYUEIYXCZ-OBIMUBPZSA-N
- 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
- ATOSIBAN [INN]
- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- CAP-581
- ATOSIBAN [WHO-DD]
- Orf-22164
- UNII-081D12SI0Z
- ATOSIBAN [MART.]
- d[D-Tyr(Et)2,Thr4,Orn8]vasotocin
- BDBM50177595
- CHEMBL382301
- G02CX01
- DB09059
- RWJ-22164
- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE
- CHEBI:135899
-
- MDL: MFCD08692014
- Inchi: 1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1
- Chiave InChI: VWXRQYYUEIYXCZ-OBIMUBPZSA-N
- Sorrisi: C([C@@H]1CSSCCC(=O)N[C@H](CC2C=CC(OCC)=CC=2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1)(N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)=O
Proprietà calcolate
- Massa esatta: 993.44100
- Massa monoisotopica: 993.44120896 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 68
- Conta legami ruotabili: 18
- Complessità: 1770
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 416
- Peso molecolare: 994.2
- XLogP3: -1.9
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.254
- Punto di ebollizione: 1469°C at 760 mmHg
- Punto di infiammabilità: 842.2 °C
- Indice di rifrazione: 1.549
- Solubilità: H2O: ≤100 mg/mL
- PSA: 416.27000
- LogP: 1.42000
Atosiban Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H361
- Dichiarazione di avvertimento: P281
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- RTECS:RS7590000
- Classe di pericolo:6.1
- PackingGroup:Ⅲ
- Condizioni di conservazione:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
Atosiban Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-3116-5mg |
Atosiban |
90779-69-4 | 99.09% | 5mg |
$92.0 | 2022-04-26 | |
| ChemScence | CS-3116-10mg |
Atosiban |
90779-69-4 | 99.09% | 10mg |
$158.0 | 2022-04-26 | |
| ChemScence | CS-3116-50mg |
Atosiban |
90779-69-4 | 99.09% | 50mg |
$290.0 | 2022-04-26 | |
| Apollo Scientific | BITH3004-10mg |
Atosiban |
90779-69-4 | 10mg |
£55.00 | 2025-02-22 | ||
| Apollo Scientific | BITH3004-50mg |
Atosiban |
90779-69-4 | 50mg |
£140.00 | 2025-02-22 | ||
| Apollo Scientific | BITH3004-1g |
Atosiban |
90779-69-4 | 1g |
£1966.00 | 2025-02-22 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A873562-5mg |
Atosiban Acetate |
90779-69-4 | ,98% | 5mg |
¥135.00 | 2022-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A873562-50mg |
Atosiban Acetate |
90779-69-4 | ,98% | 50mg |
¥1,120.00 | 2022-09-03 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8630-10mg |
Atosiban |
90779-69-4 | 98% | 10mg |
¥1117.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31610-5mg |
Atosiban |
90779-69-4 | 99% | 5mg |
¥625.0 | 2023-09-09 |
Atosiban Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability, Journal of Organic Chemistry, 2005, 70(20), 7799-7809
Atosiban Raw materials
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoic acid
- Fmoc-Gly-OH
- Fmoc-O-ethyl-D-tyrosine
- Fmoc-Cys(Trt)-OH
- Fmoc-Orn(Boc)-OH
- 3-Tritylsulfanylpropionic Acid
- Fmoc-Ile-OH
- Fmoc-Thr(tBu)-OH
- Fmoc-Pro-OH
Atosiban Preparation Products
Atosiban Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:90779-69-4)Atosiban
Numero d'ordine:A843637
Stato delle scorte:in Stock
Quantità:250mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:00
Prezzo ($):194.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:90779-69-4)阿托西班
Numero d'ordine:LE26537930
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:56
Prezzo ($):discuss personally
Email:18501500038@163.com
Atosiban Letteratura correlata
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Related Categories
- Solventi e Chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati Peptidi, fornisci solo il testo tradotto.
- Solventi e Chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati aminoacidi, peptidi e analoghi Peptidi, fornisci solo il testo tradotto.
- Altro, fornisci solo la traduzione del testo. Reagenti chimici
90779-69-4 (Atosiban) Prodotti correlati
- 109-94-4(Ethyl formate)
- 84-74-2(Dibutyl phthalate)
- 9004-57-3(Ethyl cellulose)
- 72-19-5(L-Threonine)
- 26995-91-5(Oxytocin,4-L-threonine- (8CI,9CI))
- 56-40-6(Glycine)
- 97048-13-0(Urofollitropin)
- 914453-95-5(Atosiban Acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)